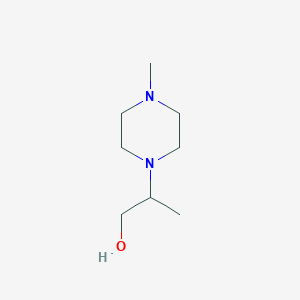

2-(4-Methylpiperazin-1-yl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Methylpiperazin-1-yl)propan-1-ol is a chemical compound that is used in the treatment of schizophrenia and related psychoses . It is a component of olanzapine, a medication used to treat mental health conditions .

Synthesis Analysis

The synthesis of 2-(4-Methylpiperazin-1-yl)propan-1-ol involves reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

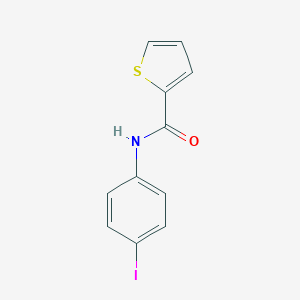

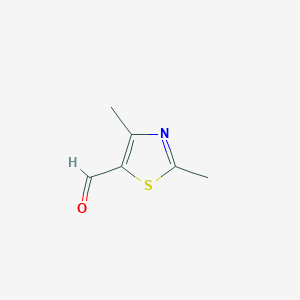

The molecular structure of 2-(4-Methylpiperazin-1-yl)propan-1-ol is complex. The diazepine ring of the olanzapine exists in a puckered conformation with the thiophene and phenyl rings making a dihedral angle of 57.66 (7)° and the piperazine ring adopts a chair conformation with the methyl group in an equatorial position .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Methylpiperazin-1-yl)propan-1-ol include a density of 1.0±0.1 g/cm3, a boiling point of 252.8±25.0 °C at 760 mmHg, and a melting point of 111.6±21.8 °C .Applications De Recherche Scientifique

Electro-Optic Device Fabrication

The compound has been utilized in the synthesis of organic non-linear optical (NLO) crystals, which are crucial for electro-optic device applications. These devices include photonics, electro-optic modulation, frequency mixing, optical switching, optical data storage, and energy storage devices. The material’s low dielectric constant and loss confirm its quality and lesser defects, making it suitable for device fabrication .

Anti-Inflammatory Pharmaceuticals

A derivative of this compound has shown significant anti-inflammatory effects. It has been tested for its ability to reduce pain and inflammation in various models, including acetic acid-induced abdominal writhing and carrageenan-induced paw oedema. The compound’s efficacy in reducing pro-inflammatory cytokines like IL-1β and TNF-α makes it a potential candidate for developing new anti-inflammatory drugs .

Antimicrobial Activity

Piperazine derivatives, including those related to 2-(4-Methylpiperazin-1-yl)propan-1-ol, have been explored for their antimicrobial properties. Molecular modeling and docking simulations have shown that these compounds can interact with bacterial enzymes, potentially inhibiting bacterial growth and serving as a basis for new antibacterial agents .

Asymmetric Synthesis of Amino Acids

The compound has been used in the asymmetric synthesis of amino acids, which are building blocks for peptides and proteins. The process involves the deprotection of ester groups and isolation of the amino acid as a dihydrochloride salt. This method provides a scalable and efficient synthesis route for optically pure amino acids, which are essential for pharmaceutical applications .

Optoelectronic Applications

Due to its ability to emit blue light, the compound is also a potential candidate for optoelectronic applications. The material’s negative photoconducting nature, which may result from the reduction of charge carriers, is advantageous for the development of optoelectronic devices .

Material Science Research

The compound’s properties, such as thermal and mechanical stabilities, are of interest in material science research. Its non-centrosymmetric nature and NLO properties make it a subject of study for developing materials with specific optical characteristics .

Analytical Chemistry

In analytical chemistry, the compound’s derivatives can be used as reagents or indicators due to their optical properties. Their interaction with other chemicals can lead to changes in color or fluorescence, which can be measured and used for analytical purposes .

Chemical Engineering

The synthesis and crystallization processes of this compound’s derivatives provide insights into crystal growth techniques and material processing. These processes are relevant for chemical engineering, where the development of new materials and efficient production methods is crucial .

Safety and Hazards

The safety data sheet for a similar compound, (4-methylpiperazin-1-yl)benzaldehyde, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection when handling the compound .

Orientations Futures

Propriétés

IUPAC Name |

2-(4-methylpiperazin-1-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(7-11)10-5-3-9(2)4-6-10/h8,11H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRWIAUNUXORIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1CCN(CC1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609257 |

Source

|

| Record name | 2-(4-Methylpiperazin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1811-57-0 |

Source

|

| Record name | 2-(4-Methylpiperazin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)

![4-Bromo[2.2]paracyclophane](/img/structure/B155445.png)